molecular formula C10H16N4O B2480045 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine CAS No. 1856093-06-5

1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine

Cat. No.: B2480045
CAS No.: 1856093-06-5
M. Wt: 208.265
InChI Key: OFFBZDWFPWOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry, particularly for the design and synthesis of novel protease inhibitors. Its structure is closely related to a class of pyrazole-based thrombin inhibitors that operate via a unique serine-trapping mechanism of action . These covalent inhibitors are designed to transfer an acyl moiety to the catalytic serine residue (Ser195) of thrombin, a key enzyme in the coagulation cascade, thereby potently and selectively inhibiting its activity . This mechanism presents a promising strategy for developing safer anticoagulant therapies with potentially reduced bleeding risks compared to traditional non-covalent drugs . Beyond its direct therapeutic potential, the 5-aminopyrazole core is recognized as a versatile and privileged building block in organic synthesis . Researchers utilize this functional group to construct a diverse array of complex heterocyclic and fused heterocyclic scaffolds, which are invaluable for probing biological pathways and expanding compound libraries in drug discovery efforts .

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-14-9(11)7-8(12-14)10(15)13-5-3-4-6-13/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFBZDWFPWOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Pyrrolidin-1-ylcarbonyl Group: This step involves the acylation of the pyrazole ring with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

    Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:

  • Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as sodium hydride.
  • Attachment of the Pyrrolidin-1-ylcarbonyl Group : Acylation with pyrrolidine-1-carbonyl chloride.
  • Final Modifications : Incorporation of the amine functionality.

Medicinal Chemistry

The compound serves as a scaffold for designing new drugs with potential therapeutic activities, including:

  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Anticancer Activity : Some studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Biological Studies

In biological research, this compound is utilized as a probe for studying:

  • Enzyme Interactions : It can help elucidate mechanisms of enzyme action and inhibition.
  • Receptor Binding : Investigating its binding affinity to various receptors can provide insights into drug-receptor interactions.

Chemical Biology

The compound is employed in chemical biology for:

  • Investigating Biological Processes : It aids in understanding cellular pathways and mechanisms through which compounds exert their effects.

Industrial Applications

In industrial settings, this compound is used in:

  • Synthesis of Advanced Materials : Its unique structure allows it to be a building block for more complex molecules and materials.
  • Agrochemicals and Specialty Chemicals : The compound's properties facilitate its use in developing agricultural chemicals that enhance crop yield and resistance.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-position of the 1H-pyrazol-5-amine core is a key determinant of biological activity. Below is a comparative analysis of substituents at this position:

Compound Name 3-Position Substituent Biological Activity (IC50) Key Observations
Target Compound Pyrrolidin-1-ylcarbonyl Not reported Potential for hydrogen bonding and improved solubility due to the amide group.
24e (3-pyridyl-substituted) Pyridyl 16 nM (thrombin inhibition) High potency attributed to π-π stacking and polar interactions .
24g (3-phenyl-substituted) Phenyl 419 nM (thrombin inhibition) Reduced activity compared to pyridyl, likely due to lack of hydrogen-bonding capability .
24i (3-cyclohexyl-substituted) Cyclohexyl >5 µM (inactive) Steric hindrance and hydrophobic mismatch may limit binding .
15 (3-(4-ethylphenyl)-substituted) 4-Ethylphenyl Intermediate for β-lactamase inhibitors Used in multi-component cyclization reactions for inhibitor synthesis .
25h (3-tert-butyl-substituted) tert-Butyl Commercially available Bulky substituent may limit target engagement but enhance metabolic stability .

Key Trends :

  • Electron-rich groups (e.g., pyridyl in 24e) enhance thrombin inhibition via polar interactions.
  • Acylated amines (e.g., pyrrolidinyl carbonyl in the target compound) may mimic pyridyl's hydrogen-bonding capacity while offering improved solubility.
  • Bulky alkyl/aryl groups (e.g., cyclohexyl in 24i) often reduce activity due to steric clashes.

Impact of the 1-Position Substituent

The ethyl group at the 1-position is conserved in several analogs (e.g., : 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine). This substituent likely contributes to:

  • Metabolic stability : Ethyl groups resist oxidative degradation compared to methyl .
  • Lipophilicity : Balances solubility and membrane permeability, critical for oral bioavailability.

Physicochemical Properties

  • Tautomerism : Pyrazol-5-amine derivatives often exhibit tautomerism (e.g., 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine), affecting NMR chemical shifts and reactivity .
  • NMR Analysis : DFT calculations predict chemical shifts for similar compounds, with B97D and TPSSTPSS functionals showing high accuracy .

Biological Activity

1-Ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes a pyrazole ring substituted with an ethyl group, a pyrrolidin-1-ylcarbonyl group, and an amine group. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Ethyl Group : Alkylation using ethyl halides in the presence of a base such as sodium hydride.
  • Attachment of the Pyrrolidin-1-ylcarbonyl Group : Acylation with pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.
  • Introduction of the Amine Group : Final modifications to incorporate the amine functionality.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. In vitro assays demonstrated that certain pyrazole derivatives displayed cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity, showing potential in inhibiting pro-inflammatory cytokines. In particular, it has been noted to reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced models .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antibacterial properties. Studies indicated that some derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityThe compound showed significant cytotoxicity against MCF-7 cells when combined with doxorubicin, suggesting a synergistic effect .
Anti-inflammatory ResearchDemonstrated inhibition of LPS-induced NO and TNF-α production in vitro .
Antimicrobial EvaluationModerate antibacterial activity against several bacterial strains was reported .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrazole derivatives typically involves multi-step reactions, including oxidation, substitution, and cyclization. For example:

  • Substitution : Alkylation of the pyrazole core using ethyl halides in the presence of a base (e.g., triethylamine) to introduce the ethyl group .
  • Carbonylation : Reaction with pyrrolidin-1-yl carbonyl chloride under anhydrous conditions to form the amide bond .
  • Optimization : Key factors include solvent choice (e.g., methanol for reduction steps), temperature control (room temperature for stability), and stoichiometric ratios (excess reagents for complete substitution). Yield improvements are often achieved via catalytic methods or microwave-assisted synthesis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm the ethyl, pyrrolidinyl, and carbonyl groups. For example, the ethyl group shows a triplet at ~1.2 ppm (CH3_3) and a quartet at ~3.4 ppm (CH2_2) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions. This is critical for confirming the planar pyrazole ring and amide geometry .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., m/z 249 [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern (ethyl, pyrrolidinylcarbonyl) influence biological activity compared to other pyrazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • The ethyl group enhances lipophilicity, potentially improving membrane permeability.
  • The pyrrolidinylcarbonyl moiety may engage in hydrogen bonding with target proteins (e.g., enzymes or receptors), as seen in analogues with anti-inflammatory or antimicrobial activity .
  • Comparative studies with derivatives lacking these groups (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) show reduced efficacy, highlighting the role of substituents in target binding .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and target interactions?

  • Methods :

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity). The carbonyl group’s electrostatic potential is critical for binding affinity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
  • ADMET Prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity. The pyrrolidinyl group may reduce hepatic clearance compared to smaller substituents .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Analysis Framework :

  • Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For example, antimicrobial activity may vary with bacterial strain (Gram-positive vs. Gram-negative) .
  • Data Normalization : Use internal controls (e.g., reference drugs like ibuprofen for anti-inflammatory assays) to standardize results .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Methodological Challenges

Q. What strategies improve reproducibility in synthesizing this compound?

  • Best Practices :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product.
  • Characterization : Cross-validate NMR and MS data with literature (e.g., PubChem entries ).
  • Documentation : Publish detailed synthetic protocols, including failure cases (e.g., side reactions during alkylation) .

Q. How can researchers validate the compound’s stability under different storage conditions?

  • Protocol :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 150°C).
  • Long-Term Storage : Test degradation in various solvents (DMSO, ethanol) at −20°C, 4°C, and room temperature over 6–12 months .
  • HPLC Monitoring : Track purity changes using C18 columns and UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.